molecular formula C8H7ClN2O3 B6174897 1-oxo-1H,2H,3H-pyrrolo[3,4-c]pyridine-4-carboxylic acid hydrochloride CAS No. 2551116-51-7

1-oxo-1H,2H,3H-pyrrolo[3,4-c]pyridine-4-carboxylic acid hydrochloride

Cat. No. B6174897
CAS RN: 2551116-51-7
M. Wt: 214.6
InChI Key:
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Description

Pyrrolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrrolo[3,4-b]pyridines have been described which are included in more than 5500 references .


Synthesis Analysis

The first monosubstituted 1H-pyrrolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Only three years later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .


Molecular Structure Analysis

Pyrrolo[3,4-b]pyridines can present two isomeric structures: 1H-pyrrolo[3,4-b]pyridines and 2H-pyrrolo[3,4-b]pyridines .

Mechanism of Action

Pyrrolo[3,4-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . For example, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively) . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

Safety and Hazards

All the active compounds passed the PAINS filter and showed no toxicity in in silico predictions .

Future Directions

This research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . Compound 4h with low molecular weight would be an appealing lead compound which was beneficial to the subsequent optimization .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-oxo-1H,2H,3H-pyrrolo[3,4-c]pyridine-4-carboxylic acid hydrochloride involves the reaction of a pyrrole derivative with an aldehyde followed by cyclization and subsequent oxidation to form the desired product.", "Starting Materials": [ "2,4-dimethyl-1H-pyrrole-3-carboxaldehyde", "ethyl acetoacetate", "sodium ethoxide", "hydrochloric acid", "sodium nitrite", "sodium nitrate", "sulfuric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Condensation of 2,4-dimethyl-1H-pyrrole-3-carboxaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 2,4-dimethyl-5-oxo-1,2,5,6-tetrahydropyrrolo[3,4-c]pyridine-3-carboxylic acid ethyl ester", "Step 2: Cyclization of the intermediate product with sulfuric acid to form 1-oxo-1H,2H,3H-pyrrolo[3,4-c]pyridine-4-carboxylic acid ethyl ester", "Step 3: Oxidation of the intermediate product with sodium nitrite and sodium nitrate in the presence of sulfuric acid to form 1-oxo-1H,2H,3H-pyrrolo[3,4-c]pyridine-4-carboxylic acid", "Step 4: Conversion of the carboxylic acid to the hydrochloride salt by treatment with hydrochloric acid in the presence of sodium hydroxide and water" ] }

CAS RN

2551116-51-7

Product Name

1-oxo-1H,2H,3H-pyrrolo[3,4-c]pyridine-4-carboxylic acid hydrochloride

Molecular Formula

C8H7ClN2O3

Molecular Weight

214.6

Purity

95

Origin of Product

United States

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